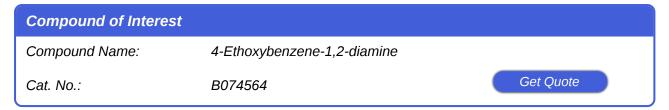


Spectroscopic Profile of 4-Ethoxybenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzene-1,2-diamine is an aromatic amine of interest in various chemical and pharmaceutical research areas. Its structural features, including the electron-donating ethoxy and amino groups on the benzene ring, make it a versatile building block for the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity. Accurate characterization of this compound is paramount for its effective use in research and development. This technical guide provides an in-depth overview of the expected spectroscopic data for **4-Ethoxybenzene-1,2-diamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While experimental spectra for **4-ethoxybenzene-1,2-diamine** are not readily available in public databases, this guide presents predicted data and representative spectra from closely related analogs to provide a reliable reference for its characterization. The methodologies described herein represent standard protocols for obtaining such spectroscopic data.

Chemical Structure and Properties

• IUPAC Name: 4-ethoxybenzene-1,2-diamine

CAS Number: 1197-37-1



Molecular Formula: C₈H₁₂N₂O

• Molecular Weight: 152.19 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **4-Ethoxybenzene-1,2-diamine** is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the substituents.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH₃ (ethoxy)	~1.4	Triplet	3H
OCH ₂ (ethoxy)	~4.0	Quartet	2H
NH ₂	3.5 - 4.5	Broad Singlet	4H
Aromatic H	6.2 - 6.8	Multiplet	3H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.



Carbon	Predicted Chemical Shift (ppm)
CH₃ (ethoxy)	~15
OCH ₂ (ethoxy)	~64
Aromatic C-H	105 - 115
Aromatic C-NH ₂	125 - 135
Aromatic C-O	~145
Aromatic C (quaternary)	135 - 145

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, Doublet
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=C Stretch (aromatic)	1500 - 1600	Medium to Strong
C-N Stretch (aromatic amine)	1250 - 1350	Strong
C-O Stretch (ether)	1200 - 1260 (asymmetric), 1000-1050 (symmetric)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. While experimental mass spectra for **4-ethoxybenzene-1,2-diamine** are not widely published, predicted data from computational tools are available.[1]



lon	Predicted m/z
[M]+	152.09
[M+H] ⁺	153.10
[M+Na]+	175.08

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A sample of **4-Ethoxybenzene-1,2-diamine** (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR). Data processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample could be prepared. The spectrum would be recorded over the standard mid-IR range (4000-400 cm⁻¹).

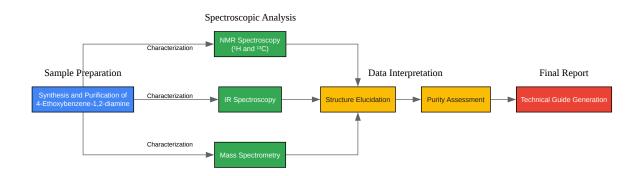
Mass Spectrometry

For mass spectral analysis, the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions of small organic molecules. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Logical Workflow for Spectroscopic Analysis



The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-Ethoxybenzene-1,2-diamine**.



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Caption: Workflow for the spectroscopic characterization of **4-Ethoxybenzene-1,2-diamine**.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Ethoxybenzene-1,2-diamine**. While experimental data is not readily available, the predicted values and representative information from analogous compounds serve as a valuable resource for researchers in the fields of chemical synthesis and drug development. The provided experimental protocols and logical workflow offer a clear framework for the characterization of this and similar molecules. Accurate spectroscopic analysis is crucial for ensuring the identity and purity of starting materials and intermediates, which is a fundamental requirement for reproducible and reliable scientific research.

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- 1. PubChemLite 4-ethoxybenzene-1,2-diamine (C8H12N2O) [pubchemlite.lcsb.uni.lu]
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